molecular formula C12H14F3NO4S B1459276 2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid CAS No. 1858240-17-1

2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid

Cat. No.: B1459276
CAS No.: 1858240-17-1
M. Wt: 325.31 g/mol
InChI Key: MJGQWVOZEREBLY-UHFFFAOYSA-N
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Description

2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid is a useful research compound. Its molecular formula is C12H14F3NO4S and its molecular weight is 325.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

It is known that the compound contains a trifluoromethyl group, which is often used in pharmaceuticals and agrochemicals due to its ability to enhance the biological activity of compounds . The presence of a methylsulfonyl group also suggests potential reactivity with certain biological targets.

Biochemical Pathways

The compound’s potential to participate in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction, suggests it may influence various biochemical pathways .

Pharmacokinetics

The compound has a molecular weight of 268.21 g/mol , which may influence its absorption and distribution. It is recommended to store the compound in a sealed, dry environment at 2-8°C , suggesting that it may be sensitive to temperature and humidity.

Result of Action

Its potential reactivity with sulfides suggests it may have applications in analytical chemistry for monitoring the presence of sulfide in environmental samples .

Action Environment

Environmental factors such as temperature, humidity, and pH could potentially influence the action, efficacy, and stability of 2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid. As mentioned earlier, the compound should be stored in a sealed, dry environment at 2-8°C , indicating that it may be sensitive to these factors.

Properties

IUPAC Name

2-[N-methylsulfonyl-4-(trifluoromethyl)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO4S/c1-3-10(11(17)18)16(21(2,19)20)9-6-4-8(5-7-9)12(13,14)15/h4-7,10H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGQWVOZEREBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid
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2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.